

Dihydroniloticin: A Technical Overview of its Chemical Properties and Cytotoxic Activity

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Compound of Interest

Compound Name: Dihydroniloticin

Cat. No.: B1180404

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This technical guide provides a comprehensive overview of the chemical properties of **Dihydroniloticin**, a tirucallane-type triterpenoid, and delves into its known biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Chemical Identifiers and Properties

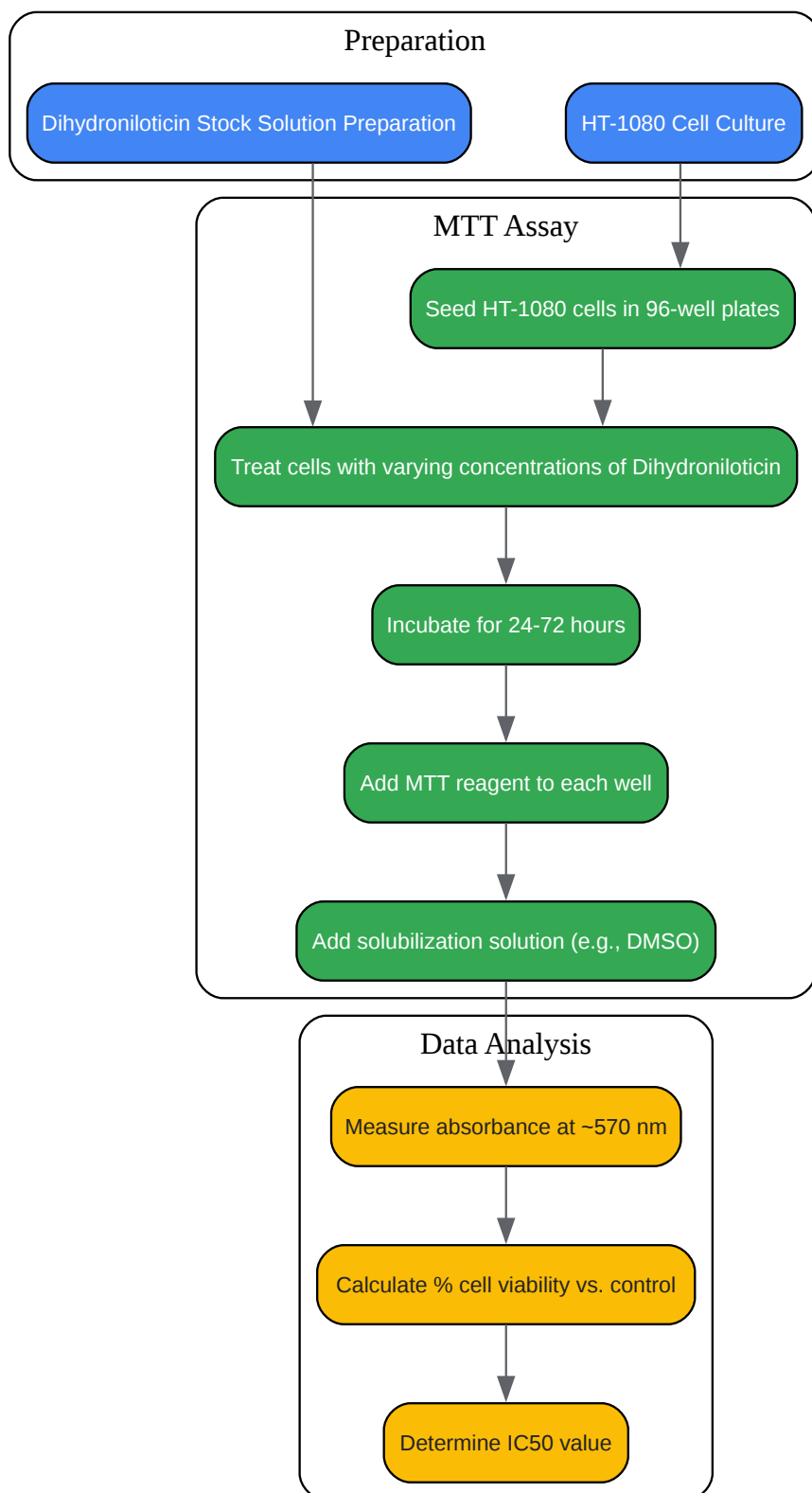
Dihydroniloticin, a natural compound, possesses a distinct set of chemical and physical properties. While a specific melting point and boiling point are not readily available in published literature, its fundamental characteristics have been identified.

Property	Value	Source
CAS Number	115334-05-9	[1][2]
Molecular Formula	C ₃₀ H ₅₀ O ₃	[3][4]
Molecular Weight	458.7 g/mol	[2][3][4]
IUPAC Name	(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[1][2]
Physical Description	Powder	[2]
Purity (Commercially available)	≥98%	[2]

Biological Activity: Cytotoxicity

A significant biological property of **Dihydroniloticin** is its cytotoxic activity. Studies have shown that it exhibits inhibitory effects against the HT-1080 human fibrosarcoma cell line.[5] The investigation of the cytotoxic potential of natural compounds like **Dihydroniloticin** is a critical area of research in the development of novel anticancer agents.

While the precise signaling pathways through which **Dihydroniloticin** exerts its cytotoxic effects have not been elucidated in the available literature, a general experimental workflow for assessing such activity can be outlined.



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*Experimental workflow for assessing the cytotoxicity of **Dihydroniloticin**.*

Experimental Protocols

Determination of Cytotoxicity via MTT Assay

The following is a generalized protocol for determining the cytotoxic activity of a compound like **Dihydroniloticin** against a cancer cell line, based on standard laboratory practices.

- Cell Culture and Seeding:
 - Culture HT-1080 human fibrosarcoma cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
 - Harvest the cells and seed them into 96-well microtiter plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
 - Incubate the plates overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare a stock solution of **Dihydroniloticin** in a suitable solvent, such as DMSO.
 - Perform serial dilutions of the stock solution to obtain a range of working concentrations.
 - Remove the culture medium from the wells and add fresh medium containing the different concentrations of **Dihydroniloticin**. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
- Incubation and Assay:
 - Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
 - Following incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Add a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.

- Data Acquisition and Analysis:
 - Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
 - Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
 - Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC_{50}) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

General Protocol for Melting Point Determination

While a specific melting point for **Dihydroniloticin** is not documented in the searched literature, the following is a general protocol for its determination, applicable to powdered organic compounds.

- Sample Preparation:
 - Place a small amount of the dry, powdered **Dihydroniloticin** onto a clean, dry watch glass.
 - Carefully pack the powder into a capillary melting point tube by tapping the sealed end of the tube on a hard surface. The packed sample should be 2-3 mm in height.
- Measurement:
 - Place the capillary tube into a melting point apparatus.
 - Heat the apparatus at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
 - Observe the sample through the magnifying lens.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (the onset of melting).

- Record the temperature at which the last solid crystal melts (the completion of melting).
- The recorded range between these two temperatures is the melting point range of the substance. A narrow range is indicative of high purity.

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